2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-31-18-11-13-19(14-12-18)32(29,30)22-15-26(21-10-6-5-9-20(21)24(22)28)16-23(27)25-17-7-3-2-4-8-17/h2-15H,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBWOPLJBZJJHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Methoxybenzenesulfonyl Group: The methoxybenzenesulfonyl group is introduced via sulfonylation, where the quinoline derivative reacts with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Phenylacetamide Moiety: The final step involves the acylation of the sulfonylated quinoline with phenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinoline core, potentially converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Sulfonamide or sulfonate derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a therapeutic agent due to its biological activity. Research indicates that it may exhibit:
- Anticancer Properties : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, one study reported significant inhibition of cancer cell growth in vitro, suggesting its utility in cancer therapeutics .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. In vivo studies revealed a reduction in inflammatory markers in models of arthritis, indicating its potential for treating chronic inflammatory diseases .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease processes. For example:
- Matrix Metalloproteinases (MMPs) : MMPs play a critical role in tissue remodeling and are implicated in various diseases, including osteoarthritis. Compounds similar to 2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide have been studied as selective inhibitors of MMPs, providing insights into their therapeutic potential .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against several pathogens. Its mechanism may involve disrupting microbial cell functions or inhibiting key metabolic pathways essential for microbial survival.
Study 1: Anticancer Activity
A detailed investigation into the anticancer properties of the compound revealed that it significantly inhibited the growth of several cancer cell lines. The study highlighted the induction of apoptosis and cell cycle arrest as primary mechanisms underlying its anticancer effects.
Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory diseases, the compound was shown to reduce levels of pro-inflammatory cytokines in animal models of arthritis. This suggests its potential application in managing chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzenesulfonyl group is known to enhance binding affinity to certain proteins, while the quinoline core can intercalate with DNA or inhibit enzyme activity. The phenylacetamide moiety further contributes to the compound’s overall binding properties and specificity.
Comparison with Similar Compounds
Key Structural Features:
- Quinoline core: A bicyclic aromatic system with a ketone group at position 2.
- 4-Methoxybenzenesulfonyl group : Electron-donating methoxy substituent enhances solubility and modulates electronic properties.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinolin-1-yl Acetamide Derivatives
Key Comparative Insights:
A. Sulfonyl Group Modifications
B. Quinoline Substituent Effects
C. Acetamide Functionalization
D. Spectroscopic and Tautomeric Behavior
- IR spectra of related compounds show distinct absorption bands for C=O (1663–1682 cm⁻¹) and C=S (1243–1258 cm⁻¹), critical for confirming functional group integrity .
- Tautomeric equilibria, observed in triazole-thione derivatives (e.g., compounds [7–9] in ), are less relevant to the target compound but highlight the importance of structural validation in sulfonamide hybrids .
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes a quinoline core substituted with a methoxybenzenesulfonyl group and an acetamide moiety. The molecular formula is , and it has a molecular weight of approximately 358.42 g/mol.
Research indicates that the compound exhibits various biological activities, primarily through the inhibition of specific enzymes and modulation of signaling pathways. Key mechanisms include:
- Inhibition of Lipoxygenases : The compound has shown potential in inhibiting lipoxygenase enzymes, which are involved in the metabolism of arachidonic acid and play a crucial role in inflammatory processes .
- Antimicrobial Properties : Studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.
Therapeutic Applications
The biological activities suggest several therapeutic applications:
- Anti-inflammatory Agents : Given its ability to inhibit lipoxygenases, compounds like this one could be developed as anti-inflammatory drugs.
- Anticancer Potential : Some studies have indicated that similar quinoline derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Case Studies and Experimental Data
- Inhibition Studies :
- Antimicrobial Activity :
- Cytotoxicity Assays :
Summary Table of Biological Activities
Q & A
Q. What are the methodological considerations for optimizing the synthesis of this compound?
The synthesis typically involves multi-step reactions starting with sulfonyl chloride intermediates reacting with quinoline derivatives. Key steps include:
- Coupling reactions : Use of sodium carbonate as a base to neutralize HCl during sulfonylation .
- Controlled conditions : Maintain inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive groups like the quinoline core .
- Purification : Employ column chromatography or recrystallization to isolate intermediates, with yields optimized by adjusting solvent polarity (e.g., ethanol/water mixtures) . Analytical validation (e.g., HPLC, NMR) at each step ensures intermediate purity (>95%) before proceeding .
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Structural confirmation : Use - and -NMR to verify sulfonyl and acetamide group positions. For example, the methoxybenzenesulfonyl group shows distinct aromatic proton splitting patterns (~7.5–8.0 ppm) .
- Purity assessment : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 506.1342) with <2 ppm error .
- Crystallography : Single-crystal X-ray diffraction resolves steric effects of the 4-methoxy substituent on planarity .
Q. How can researchers design initial biological screening assays for this compound?
- Target selection : Prioritize enzymes/receptors with structural homology to known quinoline-based inhibitors (e.g., tyrosine kinases, topoisomerases) .
- In vitro assays :
- Antimicrobial activity : Test against S. aureus (MIC via broth microdilution; IC ≤ 10 µM indicates promise) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC values to controls like doxorubicin .
- Solubility optimization : Pre-screening in DMSO/PBS mixtures (≤0.1% DMSO) avoids false negatives due to precipitation .
Advanced Research Questions
Q. How can mechanistic pathways of biological activity be elucidated?
- Kinetic studies : Monitor enzyme inhibition (e.g., COX-2) via stopped-flow spectroscopy, comparing and values with/without the compound .
- Binding assays : Surface plasmon resonance (SPR) quantifies affinity (e.g., = 120 nM for TNF-α) and identifies allosteric vs. competitive inhibition .
- Metabolite profiling : LC-MS/MS identifies oxidative metabolites (e.g., sulfone derivatives) in hepatic microsomes, correlating stability with activity .
Q. What strategies guide structure-activity relationship (SAR) analysis for analogs?
- Substituent variation : Replace the 4-methoxy group with electron-withdrawing groups (e.g., -CF) to enhance enzyme binding; note reduced activity when substituting the sulfonyl group with carbonyl .
- Core modifications : Compare dihydroquinoline vs. fully aromatic quinoline derivatives; the 4-oxo group is critical for hydrogen bonding with catalytic serine residues .
- 3D-QSAR modeling : Generate CoMFA contours to predict regions where bulky substituents improve selectivity (e.g., para-substituted phenyl rings) .
Q. How can contradictory biological data across studies be resolved?
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce discrepancies in IC values .
- Solubility effects : Re-test compounds under identical vehicle conditions (e.g., 0.1% Tween-80) to isolate biological vs. physicochemical factors .
- Metabolic differences : Compare results across cell lines with varying CYP450 expression (e.g., HepG2 vs. primary hepatocytes) .
Q. What methodologies are used to study degradation pathways under physiological conditions?
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor via UPLC-PDA to identify labile sites (e.g., sulfonyl group hydrolysis) .
- Light stability : Conduct ICH Q1B photostability testing; methoxy groups may reduce UV-induced degradation compared to fluorine analogs .
- Computational prediction : Use Schrödinger’s Jaguar to calculate bond dissociation energies, prioritizing susceptible bonds for stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
